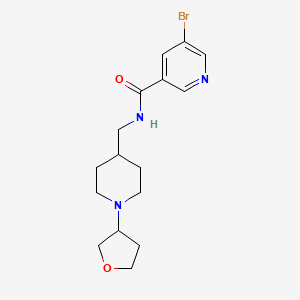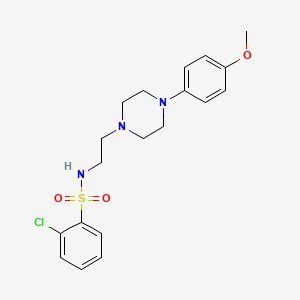
2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of compounds bearing similar structures has been reported in several studies . For instance, one study described the design and synthesis of a series of novel triazole-pyrimidine-based compounds . Another study reported the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as mass spectra, 1H NMR, 13C NMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
In terms of chemical reactions, one study reported that triazole-pyrimidine hybrid compounds showed promising neuroprotective and anti-inflammatory properties . The compounds were evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by techniques such as 1H NMR, 13C NMR, IR, and HRMS spectra .Scientific Research Applications
Arylpiperazine Derivatives in Therapeutic Applications
Arylpiperazine derivatives have been extensively studied for their potential in treating various neuropsychiatric disorders, showcasing a broad spectrum of pharmacological activities. These compounds have been investigated mainly for the treatment of depression, psychosis, or anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This biochemical behavior underlines their significance in developing treatments for conditions involving serotonin pathways (Caccia, 2007).
Piperazine-based Drug Design
Piperazine, as a core structure, plays a crucial role in the rational design of drugs. It is found in numerous well-known drugs with diverse therapeutic uses including antipsychotic, antihistamine, antidepressant, and anticancer activities. Modifications to the piperazine nucleus significantly impact the medicinal potential of resultant molecules. This adaptability makes piperazine a valuable building block in drug discovery, encouraging further investigations into its pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).
Role in Anti-Mycobacterial Agents
Recent studies have highlighted the efficacy of piperazine-containing compounds against Mycobacterium tuberculosis, including drug-resistant strains. The design and structure-activity relationship (SAR) analysis of these compounds reveal piperazine's critical role in enhancing anti-mycobacterial properties. This indicates the potential of piperazine derivatives in developing safer, more effective treatments for tuberculosis, especially in the face of increasing drug resistance (Girase et al., 2020).
Pharmacological Properties and Clinical Use
Piperazine derivatives have also been studied for their prokinetic properties in gastrointestinal motility disorders, showcasing a novel mechanism of action by facilitating or restoring motility across the gastrointestinal tract. This specific activity, devoid of central depressant or antidopaminergic effects, underscores the versatility of piperazine derivatives in therapeutic applications beyond neuropsychiatric conditions (McCallum et al., 2012).
Future Directions
The future directions for research on this compound and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, the development of novel scaffolds of triazole-pyrimidine-based compounds as potential neuroprotective and anti-neuroinflammatory agents could be a promising direction .
properties
IUPAC Name |
2-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3S/c1-26-17-8-6-16(7-9-17)23-14-12-22(13-15-23)11-10-21-27(24,25)19-5-3-2-4-18(19)20/h2-9,21H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMQOVDHCXOUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

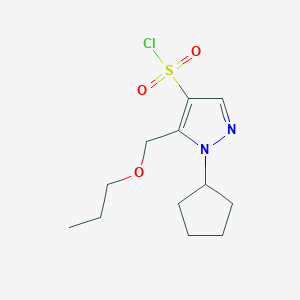
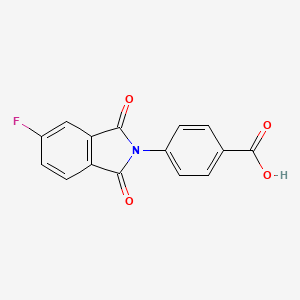
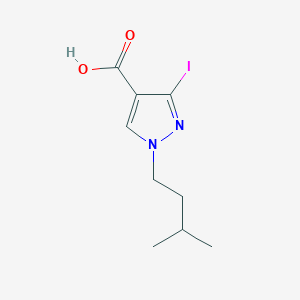
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)
![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)
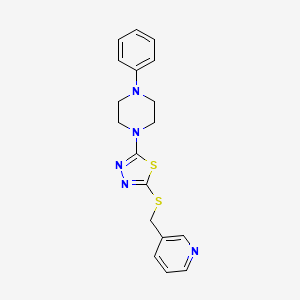
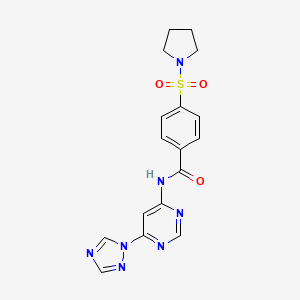
![2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586747.png)
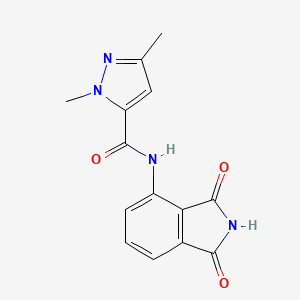
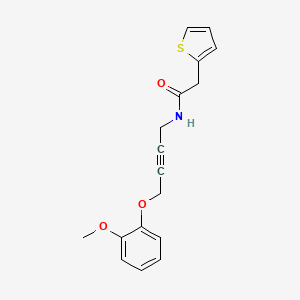
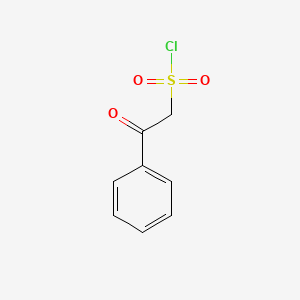
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2586754.png)
